molecular formula C21H28N6O3S B4215559 2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide

2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide

Cat. No.: B4215559
M. Wt: 444.6 g/mol
InChI Key: NJNPARKOGSENCR-UHFFFAOYSA-N
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Description

2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide is a complex organic compound that features a morpholine and triazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide typically involves the reaction of 4,6-dichloro-1,3,5-triazine with morpholine to form 4,6-di(4-morpholinyl)-1,3,5-triazine. This intermediate is then reacted with 2-mercapto-N-(4-methylbenzyl)acetamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazine derivatives .

Scientific Research Applications

2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide apart from similar compounds is its unique combination of morpholine and triazine moieties, which confer distinct chemical properties and biological activities. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O3S/c1-16-2-4-17(5-3-16)14-22-18(28)15-31-21-24-19(26-6-10-29-11-7-26)23-20(25-21)27-8-12-30-13-9-27/h2-5H,6-15H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNPARKOGSENCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide
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2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide
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2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide
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2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide
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2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide
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2-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide

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